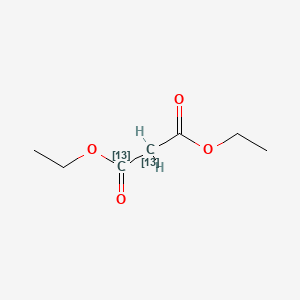

Diethyl malonate-1,2-13C2

Übersicht

Beschreibung

Diethyl malonate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are isotopically enriched with carbon-13. This compound is a derivative of diethyl malonate, which is the diethyl ester of malonic acid. It is commonly used in organic synthesis, particularly in the preparation of substituted acetic acids and other complex molecules due to its reactive methylene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl malonate-1,2-13C2 can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The isotopic labeling is achieved by using carbon-13 enriched reagents. The general reaction involves:

- Reacting malonic acid with ethanol in the presence of sulfuric acid as a catalyst.

- The reaction mixture is heated under reflux until the esterification is complete.

- The product is then purified by distillation.

Industrial Production Methods: In industrial settings, diethyl malonate is typically produced by the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by esterification with ethanol. The isotopic labeling can be incorporated by using carbon-13 enriched sodium cyanide or chloroacetic acid.

Types of Reactions:

Alkylation: this compound undergoes alkylation reactions where the methylene group is deprotonated by a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion can then react with alkyl halides to form substituted malonates.

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to form malonic acid, which can then undergo decarboxylation to yield acetic acid derivatives.

Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.

Common Reagents and Conditions:

Bases: Sodium ethoxide, potassium tert-butoxide.

Solvents: Ethanol, tetrahydrofuran.

Catalysts: Sulfuric acid, piperidine.

Major Products:

- Substituted malonates, acetic acid derivatives, α,β-unsaturated carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl malonate-1,2-13C2 is extensively used as a precursor in the synthesis of complex organic molecules. Its reactive methylene group enables various reactions, including alkylation and condensation reactions.

Key Reactions:

- Alkylation : The compound can be deprotonated to form an enolate ion, which can then react with alkyl halides.

- Knoevenagel Condensation : It can react with aldehydes or ketones to produce α,β-unsaturated carbonyl compounds.

Metabolic Studies

In biological research, this compound is employed to track the incorporation and transformation of carbon atoms in metabolic pathways.

Applications in Metabolism:

- Fatty Acid Synthesis : Used to trace the conversion into malonyl-CoA, demonstrating its role in mitochondrial fatty acid synthesis.

- Metabolic Flux Analysis : Helps elucidate complex biochemical reactions by tracing labeled carbon atoms through various pathways.

Pharmaceutical Development

The compound plays a significant role in drug synthesis where isotopic labeling is crucial for tracing and imaging studies.

Notable Uses:

- Drug Imaging : Facilitates the development of pharmaceuticals that require precise isotopic labeling for tracking during clinical studies.

Material Science

This compound is used as a probe molecule in solid-state NMR spectroscopy to study the structure and dynamics of complex materials.

Data Table: Comparison with Related Compounds

| Compound | Structure | Use Cases |

|---|---|---|

| Diethyl Malonate | CHO | General organic synthesis |

| Dimethyl Malonate | CHO | Similar applications but different reactivity |

| Malonic Acid | CHO | Precursor in fatty acid biosynthesis |

| This compound | CHO | Metabolic tracing and drug synthesis |

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic fluxes and energy production processes.

Case Study 2: Pharmaceutical Development

In drug development, this compound has been used to synthesize various pharmaceuticals where tracking the fate of carbon atoms is crucial. For instance, it facilitated the development of drugs requiring precise labeling for imaging studies in clinical settings.

Safety and Toxicity

Research indicates that diethyl malonate exhibits low toxicity levels:

- Non-Mutagenic : Did not induce mutations in bacterial strains.

- Clastogenic Activity : Found non-clastogenic at tested concentrations.

Wirkmechanismus

The mechanism of action of diethyl malonate-1,2-13C2 in chemical reactions involves the formation of an enolate ion upon deprotonation of the methylene group. This enolate ion is highly nucleophilic and can undergo various nucleophilic substitution and addition reactions. The isotopic labeling allows for the tracking of these reactions and the study of reaction mechanisms in detail.

Vergleich Mit ähnlichen Verbindungen

Diethyl malonate: The non-labeled version of the compound, used in similar synthetic applications.

Dimethyl malonate: Another ester of malonic acid, used in similar reactions but with different physical properties due to the methyl ester groups.

Malonic acid: The parent dicarboxylic acid, used in the synthesis of its esters and other derivatives.

Uniqueness: Diethyl malonate-1,2-13C2 is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and tracing of carbon atoms are required. This labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

Biologische Aktivität

Diethyl malonate-1,2-13C2 is a carbon-13 labeled derivative of diethyl malonate, widely utilized in organic synthesis and biological research due to its unique isotopic properties. This compound serves as a valuable tool for tracing metabolic pathways and understanding biochemical processes.

Overview of this compound

This compound (CAS Number: 53051-82-4) is characterized by the presence of two carbon-13 isotopes at positions 1 and 2 of the malonate structure. The compound is primarily used in metabolic studies and organic synthesis, where its isotopic labeling allows researchers to trace carbon atom incorporation and transformation in biological systems .

Synthesis Methods:

this compound can be synthesized through:

- Esterification: Reacting malonic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid), using carbon-13 enriched reagents.

- Industrial Production: Utilizing sodium salts of chloroacetic acid and sodium cyanide followed by esterification with ethanol, incorporating carbon-13 isotopes during the reaction.

Chemical Structure:

The linear formula for this compound is , with the molecular structure allowing for nucleophilic reactions due to the reactive methylene group adjacent to the ester functionalities.

Metabolic Tracing

This compound is extensively employed in metabolic studies to:

- Track Carbon Incorporation: Researchers utilize this compound to monitor how carbon atoms are integrated into various metabolic pathways within organisms.

- Investigate Reaction Mechanisms: By tracing the labeled carbon atoms, scientists can elucidate complex biochemical reactions and pathways.

Case Studies

-

Metabolic Pathway Analysis:

A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic fluxes and energy production processes . -

Pharmaceutical Development:

In drug development, this compound has been used to synthesize various pharmaceuticals where tracking the fate of carbon atoms is crucial. For instance, it has facilitated the development of drugs that require precise labeling for imaging studies in clinical settings .

Safety and Toxicity

Research indicates that diethyl malonate exhibits low toxicity levels. In Ames tests conducted to assess mutagenicity:

- Non-Mutagenic: Diethyl malonate did not induce mutations in bacterial strains either with or without metabolic activation.

- Clastogenic Activity: It was also evaluated for clastogenic potential using human lymphocytes and was found non-clastogenic at tested concentrations .

Comparison with Related Compounds

| Compound | Structure | Use Cases |

|---|---|---|

| Diethyl Malonate | General organic synthesis | |

| Dimethyl Malonate | Similar applications but different reactivity | |

| Malonic Acid | Precursor in fatty acid biosynthesis | |

| This compound | Metabolic tracing and drug synthesis |

Eigenschaften

IUPAC Name |

diethyl (1,2-13C2)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2][13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745831 | |

| Record name | Diethyl (1,2-~13~C_2_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53051-82-4 | |

| Record name | Diethyl (1,2-~13~C_2_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.